2-Bromoethyl-d4-amine HBr

Quantitative mass spectrometry Isotope dilution Internal standardization

2-Bromoethyl-d4-amine HBr (≥98 atom% D) delivers a +4 Da mass shift for isotope-dilution LC-MS/GC-MS quantification—co-eluting identically with target analyte while enabling unambiguous MS resolution to eliminate matrix effects, ion suppression, and extraction variability. Its bifunctional reactivity (amine nucleophile + alkyl bromide electrophile) supports synthesis of deuterated amines, amino acid derivatives, and heterocyclic intermediates. Essential for SSAO/VAP-1 enzyme mechanistic studies and ADME tracing where exogenous-endogenous discrimination is critical. For validated quantitative methods in biological matrices (plasma, urine, tissue homogenates), this d4-labeled internal standard is irreplaceable—the unlabeled analog cannot provide ratiometric quantification accuracy.

Molecular Formula C2H7Br2N
Molecular Weight 208.92 g/mol
Cat. No. B12402409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromoethyl-d4-amine HBr
Molecular FormulaC2H7Br2N
Molecular Weight208.92 g/mol
Structural Identifiers
SMILESC(CBr)N.Br
InChIInChI=1S/C2H6BrN.BrH/c3-1-2-4;/h1-2,4H2;1H/i1D2,2D2;
InChIKeyWJAXXWSZNSFVNG-PBCJVBLFSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 0.1 g / 0.25 g / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromoethyl-d4-amine HBr: A Deuterated Alkylamine Salt for Quantitative Mass Spectrometry and Isotopic Tracing


2-Bromoethyl-d4-amine hydrobromide (CAS 918633-70-2) is a deuterium-labeled analog of 2-bromoethylamine hydrobromide, characterized by the replacement of four hydrogen atoms on the ethyl chain with deuterium (²H), resulting in a +4 Da isotopic mass shift . The compound retains the chemical reactivity of the non-deuterated parent molecule while providing a distinct spectroscopic signature that enables precise differentiation in mass spectrometric and NMR-based analyses . With a molecular weight of 208.92 g/mol and isotopic enrichment of ≥98 atom% D, this bifunctional reagent—bearing both a primary amine and an alkyl bromide—serves as a critical building block for synthesizing deuterium-labeled amines, amino acid derivatives, and heterocyclic intermediates . Its primary procurement value lies in its application as an internal standard for quantitative LC-MS/GC-MS analysis of alkylamines and related compounds, as well as a tracer for mechanistic and metabolic pathway studies [1].

Why 2-Bromoethyl-d4-amine HBr Cannot Be Substituted with Unlabeled 2-Bromoethylamine HBr in Quantitative MS Workflows


Substituting 2-Bromoethyl-d4-amine HBr with its non-deuterated analog (2-bromoethylamine HBr, CAS 2576-47-8) fundamentally compromises quantitative accuracy in LC-MS and GC-MS applications. While both compounds share identical chemical reactivity and near-identical chromatographic behavior, the unlabeled version cannot function as a true isotope-dilution internal standard because it co-elutes with and is spectrometrically indistinguishable from the target analyte [1]. The +4 Da mass shift conferred by deuterium labeling enables the mass spectrometer to resolve the internal standard from the analyte in the m/z domain, permitting accurate ratiometric quantification even in the presence of matrix effects, ion suppression, or variable extraction recovery . Structural analogs lacking this isotopic distinction introduce differential extraction and ionization behavior, requiring extensive method validation that cannot fully compensate for matrix-specific variability . Furthermore, in metabolic tracing and mechanistic studies requiring discrimination between endogenous and exogenously introduced species, the unlabeled compound offers no spectroscopic handle for tracking molecular fate .

Quantitative Differentiation of 2-Bromoethyl-d4-amine HBr: Direct and Class-Level Evidence for Analytical and Synthetic Applications


Isotopic Mass Shift of +4 Da Enables Resolved MS Detection from Unlabeled 2-Bromoethylamine

2-Bromoethyl-d4-amine HBr exhibits a +4 Da isotopic mass shift relative to the non-deuterated 2-bromoethylamine HBr (CAS 2576-47-8) due to the replacement of four hydrogen atoms with deuterium on the ethyl chain . This mass differential is fully resolved in both low-resolution and high-resolution mass spectrometers, enabling unambiguous discrimination between the internal standard and the target analyte in the m/z domain . In contrast, the unlabeled parent compound cannot serve as an internal standard for itself or structurally related alkylamines in MS-based quantification because it is spectrometrically indistinguishable from the analyte [1].

Quantitative mass spectrometry Isotope dilution Internal standardization

Isotopic Enrichment of ≥98 Atom% D Ensures Minimal Cross-Channel Interference in MS Quantification

Commercial 2-Bromoethyl-d4-amine HBr is supplied with isotopic enrichment of ≥98 atom% D, representing the fraction of labeled molecules bearing the full four-deuterium substitution on the ethyl chain . This high enrichment level minimizes the presence of partially deuterated (d1–d3) and unlabeled (d0) species in the internal standard material, which would otherwise contribute to the analyte channel and introduce systematic positive bias in quantitative MS assays . Lower-enrichment deuterated internal standards—particularly those with 95–96 atom% D—can produce measurable cross-talk between internal standard and analyte channels, requiring mathematical correction factors during method validation [1].

Isotopic purity MS method validation Quantitative accuracy

Deuterium Kinetic Isotope Effect Modulates C–Br Bond Cleavage Rate in Nucleophilic Substitution Reactions

Deuterium substitution on the ethyl chain of 2-Bromoethyl-d4-amine HBr introduces a measurable kinetic isotope effect (KIE) during C–Br bond cleavage in nucleophilic substitution reactions, particularly SN2 mechanisms where the β-hydrogens participate in hyperconjugative stabilization of the transition state . The C–D bond exhibits a higher zero-point energy and consequently a higher activation energy for cleavage compared to C–H bonds, resulting in a slower reaction rate that can be quantified via comparative kinetic measurements [1]. In the unlabeled 2-bromoethylamine HBr (CAS 2576-47-8), no such differential rate measurement is possible because the molecule lacks the isotopic handle required to track reaction progress selectively .

Mechanistic enzymology Kinetic isotope effect Reaction pathway elucidation

Complete Ethyl-Chain Deuteration Enables NMR-Based Isotopic Tracing of Reaction Pathways Without Spectral Overlap

2-Bromoethyl-d4-amine HBr features complete deuteration of the four hydrogen positions on the ethyl chain, providing a unique ²H NMR resonance that is spectrally silent in ¹H NMR spectra . This isotopic labeling strategy permits selective monitoring of the ethylamine moiety through ²H NMR spectroscopy while leaving the ¹H spectrum free of overlapping signals from the labeled region, enabling unambiguous tracking of the deuterated fragment through multi-step synthetic sequences or metabolic transformations [1]. The unlabeled 2-bromoethylamine HBr (CAS 2576-47-8) cannot provide this spectroscopic discrimination because its ethyl protons would merge indistinguishably with those of other aliphatic moieties in the reaction mixture .

²H NMR spectroscopy Reaction mechanism elucidation Isotopic tracing

Optimal Use Cases for 2-Bromoethyl-d4-amine HBr in Quantitative Bioanalysis, Synthetic Chemistry, and Mechanistic Research


Quantitative LC-MS/MS Bioanalysis of 2-Bromoethylamine Metabolites in Preclinical Pharmacokinetic Studies

For laboratories developing validated LC-MS/MS methods to quantify 2-bromoethylamine or its metabolites in biological matrices (plasma, urine, tissue homogenates), 2-Bromoethyl-d4-amine HBr provides an essential isotope-dilution internal standard. The +4 Da mass shift enables MS resolution from the analyte while maintaining identical extraction recovery and ionization efficiency . This application directly leverages the isotopic purity and mass differential evidence established for quantification accuracy, and is particularly critical given the compound's known nephrotoxic effects (renal papillary necrosis in rodent models) that require precise exposure-response measurements in toxicology studies [1].

Synthesis of Deuterium-Labeled Drug Candidates and Metabolic Probes via Nucleophilic Substitution

The bromine leaving group in 2-Bromoethyl-d4-amine HBr makes it a versatile electrophile for introducing a fully deuterated ethylamine moiety into target molecules via SN2 reactions with nucleophiles including amines, thiols, phenols, and carboxylates . The complete deuteration of the ethyl chain ensures that the introduced fragment remains spectroscopically distinct in downstream applications—whether for metabolic tracking in ADME studies or for NMR-based conformational analysis of the final labeled product [1]. This synthetic utility is directly supported by the compound's bifunctional reactivity (amine nucleophile plus alkyl bromide electrophile) and its retained chemical behavior relative to the unlabeled analog.

Mechanistic Investigation of Semicarbazide-Sensitive Amine Oxidase (SSAO) Inhibition Using Isotopic Tracing

2-Bromoethylamine is a well-characterized suicide inhibitor of semicarbazide-sensitive amine oxidase (SSAO/VAP-1), with selectivity over monoamine oxidase (MAO) . The d4-labeled analog enables mechanistic studies of enzyme inactivation through isotopic tracing of the inhibitor-enzyme adduct and metabolic fate mapping of the inhibitor fragment following enzyme processing [1]. The application of 2-Bromoethyl-d4-amine HBr in this context addresses the specific research need to distinguish exogenously administered inhibitor from endogenous small-molecule amines that share similar mass and structural features, a capability absent with the unlabeled compound .

NMR-Based Reaction Monitoring in Deuterated Solvent Systems for Synthetic Pathway Optimization

The complete ethyl-chain deuteration of 2-Bromoethyl-d4-amine HBr makes it an ideal reagent for reaction monitoring in protiated solvent systems, where the absence of ¹H signals from the labeled ethyl group eliminates spectral interference in the aliphatic region . Researchers optimizing nucleophilic substitution or cyclization reaction conditions can track the consumption of the bromoethyl moiety and formation of products without the confounding overlap of ethyl proton signals with solvent peaks, reagent impurities, or other aliphatic components [1]. This spectroscopic clarity accelerates reaction optimization cycles and improves confidence in structural assignments of reaction intermediates.

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